Z-Hyp-OH

Description

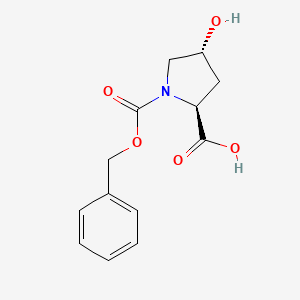

Structure

3D Structure

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWLBEARZMAH-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13504-85-3 | |

| Record name | 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13504-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Z-Hyp-OH

This in-depth technical guide provides a comprehensive overview of the core physical properties of Z-Hyp-OH, also known as N-Cbz-Hydroxy-L-proline. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its application in peptide synthesis and pharmaceutical research.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, or N-Carbobenzyloxy-L-hydroxyproline, is a protected amino acid derivative of significant interest in the field of peptide chemistry.[1] It is derived from hydroxy-L-proline, a key component of collagen, through the introduction of a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom.[1] This modification is crucial for preventing unwanted side reactions during peptide synthesis, ensuring the stereochemical integrity of the final peptide product.[1] Its utility as a building block in the synthesis of bioactive peptides and peptidomimetics underscores the importance of a thorough understanding of its physical characteristics.[2]

Chemical Structure and Molecular Identity

A foundational understanding of this compound begins with its precise chemical structure and molecular identity. These identifiers are critical for accurate documentation, database referencing, and computational modeling.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | (2S,4R)-1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid | [3] |

| Synonyms | N-Cbz-Hydroxy-L-proline, Z-L-4-Hydroxyproline, Cbthis compound | [3][4] |

| CAS Number | 13504-85-3 | [2][4] |

| Molecular Formula | C₁₃H₁₅NO₅ | [2][5] |

| Molecular Weight | 265.26 g/mol | [2][3] |

| InChI Key | WWVCWLBEARZMAH-MNOVXSKESA-N | [2] |

| SMILES String | O[C@@H]1CC(O)=O | [2] |

Physicochemical Properties

The bulk physical properties of a compound are paramount for its handling, storage, and application in experimental settings.

Appearance and Form

This compound is typically supplied as a white to off-white crystalline solid or powder.[1][2] It may have a faint characteristic organic scent, though it is often described as nearly odorless.[1]

Melting Point

The melting point of this compound is a key indicator of its purity. Reported values show some variation, which is common for crystalline organic compounds and can be influenced by the experimental method and purity of the sample.

Table 2: Reported Melting Points of this compound

| Melting Point (°C) | Source(s) |

| 104-107 | [2][4] |

| 76-78 | |

| 132-133 (decomposes) |

The range of 104-107 °C appears to be the most consistently reported value from commercial suppliers for high-purity material.[2][4] The lower and higher values may represent different polymorphic forms or the presence of impurities.

Solubility

The solubility profile of this compound is critical for its use in solution-phase peptide synthesis and for purification processes.

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Sparingly soluble / Slightly soluble | [1][4] |

| Ethanol | Soluble (used for optical rotation measurements) | [2] |

| Dichloromethane | Soluble | [4] |

| Ethyl Acetate | Soluble | [4] |

| Methanol | Soluble (almost transparent solution) | [6] |

The presence of both polar (hydroxyl, carboxylic acid) and non-polar (Cbz group) moieties gives this compound a mixed solubility profile. It is sparingly soluble in water but shows good solubility in various organic solvents, which is advantageous for its application in organic synthesis.[1][4]

Optical Activity

As a chiral molecule derived from L-hydroxyproline, this compound is optically active, meaning it rotates the plane of polarized light. The specific rotation is a fundamental property used to confirm the enantiomeric purity of the compound.

Table 4: Optical Rotation of this compound

| Specific Rotation ([α]²⁰/D) | Conditions | Source(s) |

| -54 ± 1° | c = 2% in ethanol | [2] |

The negative sign of the specific rotation indicates that this compound is levorotatory.[7] This measurement is a critical quality control parameter to ensure the correct stereoisomer is being used, which is essential for the biological activity of the resulting peptides.

The determination of specific rotation is performed using a polarimeter.[7][8]

Workflow for Measuring Optical Rotation

Caption: Standard workflow for measuring the specific rotation of this compound.

Spectroscopic Properties

While extensive, publicly available experimental spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features. These predictions are invaluable for quality control and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the pyrrolidine ring, including the methine protons at the chiral centers and the methylene protons. The hydroxyl and carboxylic acid protons will likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the phenyl ring, the benzylic methylene carbon, and the carbons of the pyrrolidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band for the carboxylic acid and alcohol groups, typically in the range of 3300-2500 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule around 3000 cm⁻¹.

-

A strong C=O stretching band for the urethane and carboxylic acid carbonyl groups, expected around 1700 cm⁻¹.

-

C-O stretching bands for the alcohol, carboxylic acid, and ester functionalities.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of this compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 265. The fragmentation pattern would likely show characteristic losses of the benzyl group, CO₂, and other fragments from the pyrrolidine ring.

Storage and Stability

For maintaining its integrity, this compound should be stored in a cool, dry place, sealed from moisture.[1][4] It is generally stored at room temperature.[1][4] Some sources note it may have slight hygroscopic properties.[1]

Conclusion

The physical properties of this compound are well-defined, making it a reliable and predictable building block for peptide synthesis. Its crystalline nature, defined melting point, characteristic optical rotation, and versatile solubility in organic solvents facilitate its use in a variety of synthetic protocols. A comprehensive understanding of these properties is essential for researchers to effectively utilize this compound in the development of novel therapeutics and advanced materials.

References

-

1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate - PubChem. [Link]

-

Hydroxyproline-derived biomimetic and biodegradable polymers. [Link]

-

Specific rotation - Wikipedia. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound = 99.0 T 13504-85-3 [sigmaaldrich.com]

- 3. 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | C13H15NO5 | CID 391517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Cbz-Hydroxy-L-proline | 13504-85-3 [chemicalbook.com]

- 5. chempep.com [chempep.com]

- 6. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

- 8. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

An In-Depth Technical Guide to the Synthesis and Purification of N-Cbz-Hydroxy-L-proline

This guide provides a comprehensive overview of the synthesis and purification of N-(benzyloxycarbonyl)-L-hydroxyproline (N-Cbz-Hydroxy-L-proline), a valuable building block in peptide synthesis and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, provides detailed experimental protocols, and outlines robust methods for purification and characterization, ensuring the attainment of a high-purity final product.

Introduction: The Significance of N-Cbz-Hydroxy-L-proline

N-Cbz-Hydroxy-L-proline is a derivative of the naturally occurring amino acid L-hydroxyproline, where the secondary amine in the pyrrolidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is a cornerstone of peptide synthesis, preventing the highly nucleophilic amine from engaging in unwanted side reactions during peptide bond formation. The Cbz group is favored for its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis. The presence of the hydroxyl group on the proline ring offers an additional site for chemical modification, making N-Cbz-Hydroxy-L-proline a versatile intermediate for constructing complex peptides and peptidomimetics with unique structural and functional properties.

The Synthesis of N-Cbz-Hydroxy-L-proline: A Mechanistic and Practical Approach

The most common and efficient method for the synthesis of N-Cbz-Hydroxy-L-proline is through the Schotten-Baumann reaction, which involves the acylation of the secondary amine of L-hydroxyproline with benzyl chloroformate under basic conditions.

The Schotten-Baumann Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The mechanism can be broken down into the following key steps:

-

Deprotonation: The base, typically sodium bicarbonate or sodium hydroxide, deprotonates the carboxylic acid group of L-hydroxyproline, increasing its solubility in the aqueous medium. While the secondary amine is the primary nucleophile, the reaction is performed in a basic solution to neutralize the hydrochloric acid byproduct.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate.[1][2][3]

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.

-

Acid Neutralization: The hydrochloric acid (HCl) generated during the reaction is immediately neutralized by the base present in the reaction mixture, preventing the protonation of the starting amine and driving the reaction to completion.[1][2]

Controlling the pH is crucial; it should be maintained between 8 and 10. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the chiral centers in the amino acid.[4]

Reaction Mechanism Visualization

Caption: Schotten-Baumann reaction for N-Cbz protection of L-hydroxyproline.

Detailed Experimental Protocol

This protocol is a robust and scalable method for the synthesis of N-Cbz-Hydroxy-L-proline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Hydroxyproline | 131.13 | 13.11 g | 0.10 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 21.0 g | 0.25 |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 18.8 mL (21.3 g) | 0.125 |

| Dioxane | - | 15 mL | - |

| Deionized Water | - | 150 mL | - |

| 6M Hydrochloric Acid (HCl) | - | As needed | - |

| Ethyl Acetate | - | ~300 mL | - |

| Saturated Brine Solution | - | ~100 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-hydroxyproline (13.11 g, 0.10 mol) and sodium bicarbonate (21.0 g, 0.25 mol) in 150 mL of deionized water. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Benzyl Chloroformate: In a separate beaker, prepare a solution of benzyl chloroformate (18.8 mL, 0.125 mol) in 15 mL of dioxane. Slowly add this solution to the stirred aqueous solution of L-hydroxyproline and sodium bicarbonate over a period of 30-45 minutes. The addition should be dropwise to control the exothermic reaction. The reaction mixture will become cloudy.

-

Reaction: Stir the reaction mixture vigorously at room temperature overnight (12-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Acidification: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 6M hydrochloric acid dropwise with stirring to acidify the mixture to a pH of approximately 2. This will cause the product to precipitate or separate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with a saturated brine solution (2 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. This will yield the crude N-Cbz-Hydroxy-L-proline, typically as a viscous oil or a semi-solid.

Purification of N-Cbz-Hydroxy-L-proline: Achieving High Purity

While the crude product may be suitable for some applications, high-purity N-Cbz-Hydroxy-L-proline is often required, especially in drug development. Recrystallization is the most common and effective method for purification.

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Recrystallization Protocol

Solvent Selection:

A systematic approach to solvent selection is recommended. Small-scale solubility tests should be performed with various solvents. Common solvents for the recrystallization of N-protected amino acids include:

-

Single Solvents: Ethyl acetate, toluene, acetone, ethanol, and water.

-

Solvent Mixtures: Ethyl acetate/hexane, ethanol/water, acetone/water.

For N-Cbz-Hydroxy-L-proline, a mixture of ethyl acetate and a non-polar solvent like hexane or heptane is often effective.

Procedure:

-

Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the crude product completely. Gentle heating on a hot plate may be necessary.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Inducing Crystallization: Slowly add a non-polar solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

// Nodes start [label="Start: L-Hydroxyproline & Reagents", shape=ellipse, fillcolor="#F1F3F4"]; reaction [label="Schotten-Baumann Reaction\n(Cbz Protection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n(Acidification & Extraction)", fillcolor="#FBBC05"]; crude_product [label="Crude N-Cbz-Hydroxy-L-proline\n(Viscous Oil/Semi-solid)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization\n(e.g., Ethyl Acetate/Hexane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure_product [label="Pure Crystalline Product", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Characterization & Quality Control", shape=ellipse, fillcolor="#F1F3F4"];

// Edges start -> reaction; reaction -> workup; workup -> crude_product; crude_product -> recrystallization; recrystallization -> pure_product; pure_product -> analysis; }

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 3. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-N-Cbz-belta-Proline(188527-21-1) 1H NMR spectrum [chemicalbook.com]

Navigating the Solution Landscape: A Technical Guide to Z-L-4-Hydroxyproline Solubility in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the solubility of Z-L-4-Hydroxyproline (N-benzyloxycarbonyl-L-4-hydroxyproline) in common organic solvents. As a crucial building block in peptide synthesis and the development of novel therapeutics, understanding its solubility profile is paramount for efficient process development, formulation, and chemical synthesis. This document moves beyond a simple tabulation of data, offering insights into the physicochemical principles governing its solubility and providing actionable protocols for its determination.

The Molecular Profile of Z-L-4-Hydroxyproline: A Prelude to its Solubility

Z-L-4-Hydroxyproline is a derivative of the non-essential amino acid L-hydroxyproline, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification, while essential for controlled peptide synthesis, significantly alters the molecule's physicochemical properties, including its solubility.

The key structural features influencing its solubility are:

-

The Pyrrolidine Ring: A cyclic structure that imparts rigidity.

-

The Carboxylic Acid Group (-COOH): A polar, hydrogen-bond donating and accepting group.

-

The Hydroxyl Group (-OH): A polar, hydrogen-bond donating and accepting group.

-

The Benzyloxycarbonyl (Cbz) Group: A bulky, largely non-polar aromatic group.

The interplay between the polar carboxylic acid and hydroxyl groups and the non-polar Cbz group dictates the molecule's affinity for different types of organic solvents.

Quantitative and Qualitative Solubility Profile

Precise, quantitative solubility data for Z-L-4-Hydroxyproline across a wide spectrum of organic solvents is not extensively published in publicly available literature. However, based on available information and the known behavior of similar N-protected amino acids, a solubility profile can be constructed.

| Solvent | Chemical Class | Polarity Index | Solubility of Z-L-4-Hydroxyproline | Comparative Solubility of L-4-Hydroxyproline (unprotected) |

| Water | Protic | 10.2 | Slightly Soluble[1] | Soluble (361 mg/mL at 25 °C)[2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | Soluble (100 mg/mL)[3] | Data not available |

| Methanol | Protic | 5.1 | Soluble | Highly Soluble |

| Ethanol | Protic | 4.3 | Soluble | Soluble |

| Isopropanol | Protic | 3.9 | Moderately Soluble | Soluble |

| Acetonitrile | Aprotic | 5.8 | Sparingly Soluble | Sparingly Soluble |

| Dichloromethane (DCM) | Aprotic | 3.1 | Soluble[1] | Sparingly Soluble |

| Ethyl Acetate | Aprotic | 4.4 | Soluble[1] | Sparingly Soluble |

| N,N-Dimethylformamide (DMF) | Aprotic | 6.4 | Likely Soluble | Data not available |

Note: The qualitative descriptors (e.g., "Soluble," "Slightly Soluble") are based on general observations for N-protected amino acids and should be experimentally verified for specific applications. The comparative data for the unprotected L-4-Hydroxyproline is provided to illustrate the impact of the Cbz protecting group.

The "Why": Deconstructing the Factors Governing Solubility

The solubility of Z-L-4-Hydroxyproline is a complex interplay of solute-solvent interactions. Understanding these factors provides a predictive framework for solvent selection and optimization.

The Impact of the Benzyloxycarbonyl (Cbz) Group

The introduction of the Cbz group is the single most significant factor differentiating the solubility of Z-L-4-Hydroxyproline from its unprotected counterpart. The bulky, aromatic Cbz group introduces significant non-polar character to the molecule.[4] This has two primary effects:

-

Reduced Aqueous Solubility: The hydrophobic nature of the Cbz group disrupts the favorable hydrogen bonding network of water, leading to a significant decrease in aqueous solubility compared to the highly water-soluble L-4-Hydroxyproline.

-

Enhanced Solubility in Non-Polar Organic Solvents: The presence of the aromatic ring and the overall increase in non-polar surface area enhances van der Waals interactions with non-polar and moderately polar aprotic solvents like dichloromethane and ethyl acetate.

The Role of Hydrogen Bonding

Z-L-4-Hydroxyproline possesses both hydrogen bond donor (carboxylic acid -OH, hydroxyl -OH) and acceptor (carbonyl oxygens, hydroxyl oxygen) sites. The ability of a solvent to participate in hydrogen bonding is a critical determinant of solubility.

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate the polar functional groups of Z-L-4-Hydroxyproline, leading to good solubility.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors. They can interact favorably with the carboxylic acid and hydroxyl protons of Z-L-4-Hydroxyproline, contributing to its high solubility in these solvents.

The interplay of these interactions can be visualized as follows:

Caption: Solute-solvent interactions governing Z-L-4-Hydroxyproline solubility.

Polarity Mismatch and the "Like Dissolves Like" Principle

The general principle of "like dissolves like" is a useful starting point. Z-L-4-Hydroxyproline is an amphiphilic molecule with both polar and non-polar regions. Therefore, its solubility is often highest in solvents of intermediate polarity that can effectively solvate both the polar functional groups and the non-polar Cbz group. Solvents that are too non-polar will not effectively solvate the carboxylic acid and hydroxyl groups, while highly polar protic solvents may not favorably interact with the large hydrophobic Cbz group.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard gravimetric method for determining the solubility of Z-L-4-Hydroxyproline in an organic solvent.

Materials and Equipment

-

Z-L-4-Hydroxyproline (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Z-L-4-Hydroxyproline to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any undissolved solid.

-

Transfer the filtered supernatant to a pre-weighed, dry vial.

-

Record the exact volume of the supernatant transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial containing the supernatant. This can be achieved by gentle heating in a drying oven or under reduced pressure in a vacuum oven. Ensure the temperature is below the decomposition point of Z-L-4-Hydroxyproline.

-

Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

-

The mass of the dissolved Z-L-4-Hydroxyproline is the final weight of the vial minus the initial weight of the empty vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved Z-L-4-Hydroxyproline (mg) / Volume of supernatant (mL)

-

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Conclusion and Future Perspectives

References

-

PubChem. L-Hydroxyproline. [Link]

-

PubChem. L-Hydroxyproline. [Link]

-

ResearchGate. Measurement and Correlation of trans-4-Hydroxy-l-proline Solubility in Sixteen Individual Solvents and a Water + Acetonitrile Binary Solvent System. [Link]

-

Human Metabolome Database. L-Hydroxyproline. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

A Comprehensive Spectroscopic and Methodological Guide to Z-Hyp-OH for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Z-Hyp-OH

N-Benzyloxycarbonyl-L-hydroxyproline (this compound), a derivative of the non-essential amino acid L-hydroxyproline, is a cornerstone in the field of peptide synthesis and medicinal chemistry. Its rigid pyrrolidine ring, endowed with a hydroxyl group and protected by the benzyloxycarbonyl (Z) group, offers a unique conformational constraint that is invaluable in the design of peptidomimetics, collagen analogs, and bioactive peptides. The precise structural integrity of this compound is paramount for its successful application, necessitating a robust and multi-faceted analytical approach for its characterization. This guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity, purity, and structure of this compound, complete with field-proven methodologies and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure in Solution

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule. Due to the restricted rotation around the carbamate bond, Z-protected proline derivatives often exist as a mixture of cis and trans rotamers in solution, which can be observed as distinct sets of signals in the NMR spectra.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. The chemical shifts and coupling patterns of the protons on the pyrrolidine ring are particularly sensitive to the molecule's conformation.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.40 - 7.28 | m | Aromatic (C₆H₅) |

| 5.15 | s | Benzylic (CH₂) |

| 4.50 | t | H-4 |

| 4.35 | dd | H-2 |

| 3.65 - 3.50 | m | H-5 |

| 2.30 - 2.10 | m | H-3 |

Note: Data is a representative compilation. Actual shifts may vary depending on the solvent and concentration.

Interpretation and Causality: The multiplet between δ 7.40-7.28 ppm is characteristic of the five protons of the phenyl ring from the benzyloxycarbonyl protecting group. The sharp singlet around δ 5.15 ppm corresponds to the two benzylic protons, which are chemically equivalent. The protons on the pyrrolidine ring (H-2, H-3, H-4, and H-5) exhibit complex splitting patterns due to their diastereotopic nature and spin-spin coupling, providing crucial information about the ring's pucker and stereochemistry.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | Carboxylic Acid (C=O) |

| 155.0 | Carbamate (C=O) |

| 136.0 | Aromatic (Quaternary C) |

| 128.5 - 127.8 | Aromatic (CH) |

| 70.0 | C-4 |

| 67.0 | Benzylic (CH₂) |

| 59.0 | C-2 |

| 55.0 | C-5 |

| 38.0 | C-3 |

Note: Data is a representative compilation. Actual shifts may vary depending on the solvent and concentration.

Interpretation and Causality: The downfield signals above δ 150 ppm are characteristic of the two carbonyl carbons from the carboxylic acid and the carbamate functional groups. The signals in the δ 127-136 ppm range correspond to the aromatic carbons of the Z-group. The chemical shifts of the pyrrolidine ring carbons (C-2 to C-5) are indicative of their specific electronic environments and are essential for confirming the integrity of the core structure.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol is crucial for obtaining reproducible and high-quality NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts and the observation of exchangeable protons (e.g., -OH, -COOH).

-

Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Before acquiring the sample spectrum, the instrument should be properly shimmed to obtain a homogeneous magnetic field, which is validated by the sharp, symmetrical signal of the solvent's residual peak.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.

-

Phase correction is applied to ensure all peaks are in the absorptive mode.

-

Baseline correction is performed to obtain a flat baseline.

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of the key functional groups within this compound. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the characteristic vibrational frequencies of its chemical bonds.

IR Spectroscopy Data

The IR spectrum of this compound is characterized by several strong absorption bands that correspond to its constituent functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl group (-OH) |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid (-COOH) |

| 3030 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic |

| 1740 - 1700 | C=O stretch | Carboxylic acid |

| 1700 - 1670 | C=O stretch | Carbamate |

| 1600, 1495 | C=C stretch | Aromatic ring |

| 1450 - 1400 | C-N stretch | Amide |

| 1250 - 1050 | C-O stretch | Carboxylic acid, alcohol |

Note: Data is a representative compilation. Actual peak positions and shapes can vary based on the sampling method (e.g., KBr pellet, ATR).

Interpretation and Causality: The very broad absorption in the 3400-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretching vibrations of both the hydroxyl and carboxylic acid groups. The presence of two distinct carbonyl (C=O) stretching bands, one for the carboxylic acid and one for the carbamate, is a critical diagnostic feature. The absorptions corresponding to aromatic and aliphatic C-H stretches, as well as the aromatic C=C stretches, further confirm the presence of the benzyloxycarbonyl protecting group and the pyrrolidine ring.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid sample.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-IR analysis of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of this compound and confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Mass Spectrometry Data

The molecular formula of this compound is C₁₃H₁₅NO₅, which corresponds to a monoisotopic mass of 265.0950 g/mol .[1][2]

Table 4: Expected Mass Spectrometry Peaks for this compound (ESI)

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 266.1023 | Protonated molecule (Positive ion mode) |

| [M+Na]⁺ | 288.0842 | Sodiated adduct (Positive ion mode) |

| [M-H]⁻ | 264.0877 | Deprotonated molecule (Negative ion mode) |

Interpretation and Causality: In positive ion mode ESI-MS, this compound is expected to be observed primarily as the protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula to within a few parts per million (ppm), which is a definitive confirmation of the compound's identity. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the expected species.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to the solvent to promote ionization.

-

-

Instrument Setup and Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

The mass spectrometer is calibrated using a known standard to ensure mass accuracy.

-

Key ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized to achieve a stable and strong signal for the analyte.

-

Data is acquired over a relevant m/z range (e.g., 100-500 amu).

-

-

Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion peak(s).

-

If using HRMS, the measured m/z is compared to the calculated mass for the expected elemental formula to determine the mass accuracy.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for ESI-MS analysis of this compound.

Conclusion: A Triad of Techniques for Unambiguous Characterization

The structural verification of this compound is not reliant on a single technique but on the congruent data from a triad of spectroscopic methods. NMR spectroscopy provides the detailed atomic-level map of the molecule's structure and conformation. IR spectroscopy offers a rapid and definitive confirmation of the essential functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the highest degree of confidence in the identity, purity, and structural integrity of this vital chemical building block. This comprehensive analytical approach ensures that this compound can be reliably employed in the synthesis of next-generation therapeutics and advanced materials.

References

-

Oh, S., Jung, J. C., & Avery, M. A. (2007). Synthesis of New β-Lactam Analogs and Evaluation of Their Histone Deacetylase (HDAC) Activity. Zeitschrift für Naturforschung B, 62(11), 1459-1464. Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Z-Hyp-OH

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of N-carbobenzyloxy-hydroxyproline (Z-Hyp-OH), a critical parameter for its handling, storage, and application in pharmaceutical development and peptide synthesis. This document outlines the theoretical basis for its thermal behavior, detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of potential degradation products. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for analysis.

Introduction: The Imperative of Thermal Stability in Pharmaceutical Intermediates

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute that dictates its shelf-life, storage conditions, and compatibility with manufacturing processes.[1] Understanding the thermal decomposition profile is not merely a regulatory requirement but a fundamental aspect of ensuring product safety and efficacy. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and alterations in the physical properties of the material.

This compound, or N-carbobenzyloxy-hydroxyproline, is a protected amino acid derivative widely used in the synthesis of peptides and peptidomimetics. The presence of the N-carbobenzyloxy (Cbz or Z) protecting group is crucial for directing the chemical synthesis, yet its inherent chemical lability under certain conditions, including thermal stress, necessitates a thorough investigation of its stability.[2] This guide will delve into the methodologies required to establish a comprehensive thermal stability and degradation profile for this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before embarking on its thermal analysis.

| Property | Value | Source |

| Chemical Name | N-carbobenzyloxy-hydroxy-L-proline | Sigma-Aldrich |

| Synonyms | Z-L-4-Hydroxyproline, N-Cbz-Hydroxy-L-proline | Sigma-Aldrich |

| CAS Number | 13504-85-3 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₅NO₅ | Sigma-Aldrich |

| Molecular Weight | 265.26 g/mol | Sigma-Aldrich |

| Melting Point | 104-107 °C | Sigma-Aldrich |

| Appearance | White to off-white powder | General Knowledge |

Theoretical Degradation Pathways of this compound

The degradation of this compound under thermal stress is likely to proceed through several pathways, primarily involving the lability of the N-carbobenzyloxy group and the inherent reactivity of the hydroxyproline moiety.

Cleavage of the N-carbobenzyloxy Group

The Cbz group is susceptible to cleavage under various conditions, including hydrogenolysis and strong acids.[3][4] Thermally, the primary degradation pathway is anticipated to be the cleavage of the benzylic C-O bond. This can proceed through a carbamic acid intermediate which is unstable and readily decarboxylates.[3]

-

Pathway 1: Decarboxylation. Upon heating, the carbamic acid intermediate formed after the initial C-O bond scission will likely decompose to yield hydroxyproline, toluene, and carbon dioxide.

-

Pathway 2: Formation of N-benzyl-hydroxyproline. In the absence of a sufficient hydrogen source for hydrogenolysis, a potential side reaction during thermal degradation could be the formation of N-benzyl-hydroxyproline.[5]

Degradation of the Hydroxyproline Moiety

Amino acids, in general, can undergo complex thermal decomposition reactions, including dehydration, decarboxylation, and condensation to form cyclic peptides (diketopiperazines).[6]

-

Pathway 3: Dehydration. The hydroxyl group on the proline ring could be eliminated, leading to the formation of a double bond within the ring.

-

Pathway 4: Intermolecular Condensation. At elevated temperatures, two molecules of this compound or their degradation products could condense to form larger impurities.

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential degradation pathways of this compound under thermal stress.

Experimental Assessment of Thermal Stability

A combination of thermoanalytical and chromatographic techniques is essential for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8][9] This technique is invaluable for determining the onset of thermal decomposition and quantifying mass loss associated with different degradation steps.

Experimental Protocol for TGA of this compound:

-

Sample Preparation:

-

Instrument Parameters:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[11]

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.[11]

-

Temperature Range: 30 °C to 600 °C.

-

Balance: Ensure the balance is tared before starting the experiment.

-

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of decomposition from the first derivative of the TGA curve (DTG).[8]

-

Quantify the percentage of mass lost at each degradation step.

-

The following diagram illustrates the TGA workflow.

Caption: Workflow for Thermogravimetric Analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition.[14][15]

Experimental Protocol for DSC of this compound:

-

Sample Preparation:

-

Instrument Parameters:

-

Instrument: A calibrated differential scanning calorimeter.

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to a temperature beyond the final decomposition observed in TGA (e.g., 350 °C).

-

Modulation (optional): For better resolution of overlapping thermal events, modulated DSC (MDSC) can be employed.[15]

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

-

Determine the melting point (Tm) as the onset or peak of the melting endotherm.[13]

-

Determine the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Characterize any exothermic events, which may correspond to decomposition.

-

The following diagram illustrates the DSC workflow.

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Forced Degradation Studies and Stability-Indicating HPLC Method

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method that can separate and quantify these impurities.[17]

Protocol for Forced Degradation of this compound

Samples of this compound should be subjected to the following stress conditions as per ICH guidelines:

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. |

| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. |

| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose solid this compound to 105 °C for 48 hours in a calibrated oven. |

| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration. |

Stability-Indicating HPLC Method

A robust HPLC method is required to separate this compound from its potential degradation products.

HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is confirmed by the ability to resolve all degradation peaks from the parent this compound peak.

Identification of Degradation Products by LC-MS

To elucidate the structure of the degradation products observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[18][19]

LC-MS Protocol:

-

Sample Analysis: Analyze the stressed samples using the developed HPLC method coupled to a mass spectrometer.

-

Mass Determination: Determine the molecular weight of each degradation product from the mass spectra.

-

Fragmentation Analysis: Perform MS/MS analysis on the parent ions of the degradation products to obtain fragmentation patterns.[18]

-

Structure Elucidation: Propose structures for the degradation products by interpreting the fragmentation data and comparing it with the theoretical degradation pathways.[20]

Summary and Conclusion

This technical guide has provided a comprehensive framework for assessing the thermal stability and degradation profile of this compound. By employing a combination of TGA, DSC, forced degradation studies, and a stability-indicating HPLC method coupled with LC-MS, a complete picture of the molecule's behavior under thermal stress can be obtained. The proposed degradation pathways, centered on the lability of the N-carbobenzyloxy group, serve as a robust starting point for the identification of potential impurities. The detailed experimental protocols provided herein are designed to be directly applicable in a research and development setting, ensuring the generation of reliable and reproducible data. A thorough understanding of the thermal properties of this compound is paramount for the development of safe, stable, and efficacious pharmaceutical products.

References

-

Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

CAS. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

-

Lewis, E. A., & Murphy, K. P. (2010). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Medical and Molecular Biology, 3(1), 1-15. Retrieved from [Link]

-

Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

Scribd. (n.d.). DSC Procedure and Data Analysis Guide. Retrieved from [Link]

-

MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Weiss, G. A., & Muth, C. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Heliyon, 4(2), e00546. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

-

ACS Omega. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). DSC and TGA Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC ( a ) and TGA ( b ) thermograms of CBZ, NCT, and cocrystals. Retrieved from [Link]

-

Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Arabian Journal of Chemistry, 10, S2633-S2642. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

-

Energies. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of CBz and CBz/FRHA-incorporated polymer composites. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Journal of Peptide Science. (2024). A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). TG-DTA thermogram of α-glycine. Retrieved from [Link]

-

OMICS International. (n.d.). Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. Retrieved from [Link]

-

FooDB. (n.d.). Predicted LC-MS/MS Spectrum - 40V, Negative (FDB022189). Retrieved from [Link]

Sources

- 1. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. etamu.edu [etamu.edu]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. torontech.com [torontech.com]

- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. quercus.be [quercus.be]

- 13. s4science.at [s4science.at]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries | MDPI [mdpi.com]

- 16. scribd.com [scribd.com]

- 17. myfoodresearch.com [myfoodresearch.com]

- 18. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 20. omicsonline.org [omicsonline.org]

The Strategic Imperative of the Benzyloxycarbonyl Group in Z-Hyp-OH Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role of the benzyloxycarbonyl (Z or Cbz) protecting group in the chemistry of N-benzyloxycarbonyl-(2S,4R)-4-hydroxyproline (Z-Hyp-OH). Moving beyond a simple description of its protective function, this document elucidates the nuanced stereoelectronic and conformational influences the Z-group imparts on the hydroxyproline scaffold. We will explore the causality behind its selection in complex synthetic strategies, particularly in the realm of peptide synthesis and the construction of collagen mimetic peptides. Detailed, field-proven protocols for the introduction and cleavage of the Z-group are provided, alongside a critical evaluation of its orthogonality with other common protecting groups. This guide is intended to serve as a comprehensive resource for researchers leveraging this compound as a chiral building block in drug discovery and materials science.

Introduction: Deconstructing this compound

This compound, with a molecular formula of C13H15NO5 and a molecular weight of 265.26 g/mol , is a cornerstone building block in synthetic organic chemistry.[1][2] Its utility stems from the unique combination of its constituent parts: the (2S,4R)-4-hydroxyproline (Hyp-OH) core and the N-terminal benzyloxycarbonyl (Z) protecting group.

The Hydroxyproline Core: A Stereochemically Rich Scaffold

(2S,4R)-4-hydroxyproline is a non-standard amino acid that is a major component of collagen, making up approximately 13.5% of the protein in mammals.[3][4] Its presence is critical for the stability of the collagen triple helix.[4][5] The hydroxylation of proline to hydroxyproline, a post-translational modification, introduces a hydroxyl group that, through stereoelectronic effects, preorganizes the pyrrolidine ring into a Cγ-exo pucker.[5] This conformation is crucial for the sharp twisting of the collagen helix.[3][4] The stability it imparts is primarily due to these stereoelectronic effects rather than hydrogen bonding networks with water molecules, as was once proposed.[3][4]

The Benzyloxycarbonyl (Z) Group: A Classic Yet Versatile Protector

Introduced by Leonidas Zervas and Max Bergmann, the benzyloxycarbonyl group (Z or Cbz) was a groundbreaking development in peptide chemistry.[6] It protects the secondary amine of hydroxyproline as a carbamate, a functional group that is significantly less nucleophilic and basic than the free amine.[6][7] This protection is essential to prevent unwanted side reactions, such as self-polymerization, during peptide coupling procedures. The Z-group is renowned for its stability under a range of conditions and the multiple methods available for its removal, offering synthetic flexibility.[8][9]

The Multifaceted Role of the Z-Group in this compound

The function of the benzyloxycarbonyl group in this compound extends far beyond simple amine protection. It plays a crucial role in modulating the molecule's reactivity, conformation, and utility in complex synthetic endeavors.

Amine Protection and Reactivity Attenuation

The primary and most recognized role of the Z-group is to mask the nucleophilicity of the secondary amine in the hydroxyproline ring.[10] By converting the amine into a carbamate, its reactivity is sufficiently diminished to allow for selective activation and coupling of the carboxylic acid moiety. This is a fundamental requirement for the stepwise construction of peptide chains.

The Z-group offers a robust protection that is stable to the mildly acidic or basic conditions often employed in peptide synthesis, making it orthogonal to other common protecting groups like tert-butyloxycarbonyl (Boc), which is acid-labile, and 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile.[8][11] This orthogonality is a cornerstone of modern synthetic strategy, allowing for selective deprotection at different stages of a synthesis.

Influence on Pyrrolidine Ring Conformation

The proline ring exists in a dynamic equilibrium between two puckered conformations: Cγ-endo and Cγ-exo.[12][13] The introduction of substituents on the ring can significantly influence this equilibrium through steric and stereoelectronic effects.[12][13] While the 4-hydroxyl group in hydroxyproline already favors the Cγ-exo pucker, which is conducive to the polyproline II (PPII) conformation found in collagen, the bulky benzyloxycarbonyl group can further influence this preference.[5][14]

The steric demand of the Z-group can restrict the conformational freedom of the pyrrolidine ring, which in turn affects the backbone dihedral angles (φ, ψ) when this compound is incorporated into a peptide chain.[12][13] This conformational constraint can be strategically employed to induce specific secondary structures in synthetic peptides.

Facilitating Crystallization and Purification

An often-overlooked but highly practical advantage of the Z-group is its tendency to promote the crystallization of protected amino acids and peptide intermediates.[9] The rigid, aromatic nature of the benzyl group can facilitate the formation of well-ordered crystal lattices. This property is invaluable for the purification of synthetic intermediates, as crystallization can often provide a higher degree of purity than chromatographic methods alone.

Synthetic Utility and Applications

The unique properties conferred by the Z-group make this compound a valuable building block in various areas of chemical synthesis, most notably in the creation of collagen-mimetic peptides and other bioactive molecules.

Keystone in Collagen Mimetic Peptide (CMP) Synthesis

Collagen mimetic peptides are synthetic peptides that mimic the triple-helical structure of natural collagen.[15][16] They are typically composed of repeating Gly-Xaa-Yaa tripeptide sequences, where Xaa is often proline and Yaa is hydroxyproline.[17][18] this compound is a frequently used starting material for the Yaa position in these syntheses. The Z-group allows for the controlled, stepwise elongation of the peptide chain.[19] The subsequent removal of the Z-group under conditions that do not disrupt the peptide backbone is a critical step in obtaining the final CMP.[20] The stability of the resulting triple helices is highly dependent on the presence and stereochemistry of the hydroxyproline residues.[21][22]

Chiral Building Block in Drug Development

The stereochemically defined scaffold of this compound makes it an attractive starting material for the synthesis of complex, biologically active molecules.[23] The pyrrolidine ring is a common motif in many pharmaceuticals, and the hydroxyl group provides a handle for further functionalization. The Z-group provides robust protection of the amine throughout multi-step synthetic sequences, and its removal can be orchestrated at a late stage to reveal the free amine for further modification or to generate the final active pharmaceutical ingredient.[24]

Experimental Protocols and Methodologies

The successful application of this compound in synthesis is contingent on the efficient and clean introduction and removal of the Z-group. The following protocols are well-established and widely used in the field.

Protection of Hydroxyproline: Synthesis of this compound

The most common method for the N-protection of hydroxyproline involves its reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[6][9]

Protocol: N-Benzyloxycarbonylation of (2S,4R)-4-hydroxyproline

-

Dissolve (2S,4R)-4-hydroxyproline in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, at 0 °C. The pH is typically maintained between 8 and 10.[9]

-

Slowly add benzyl chloroformate (Cbz-Cl), either neat or dissolved in a suitable organic solvent, to the stirred solution. Maintain the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, while monitoring the consumption of the starting material by TLC.

-

Once the reaction is complete, wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Cbz-Cl and benzyl alcohol.

-

Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., HCl).

-

The this compound product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization.

Logical Flow of the N-Protection Protocol

Caption: Workflow for the synthesis of this compound.

Deprotection of this compound: Cleavage of the Benzyloxycarbonyl Group

The removal of the Z-group is most commonly achieved by catalytic hydrogenolysis, a mild and efficient method.[8][20] Alternative methods using strong acids are also available but are less frequently used due to their harshness.[11][20]

Protocol: Catalytic Hydrogenolysis of the Z-Group

-

Dissolve the Z-protected substrate (e.g., a this compound containing peptide) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount (typically 5-10 mol%) of palladium on activated carbon (Pd/C).[8]

-

Purge the reaction vessel with hydrogen gas (H2) and maintain a hydrogen atmosphere (typically via a balloon or at a slightly positive pressure).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield the deprotected product.

Mechanism of Z-Group Deprotection via Hydrogenolysis

Caption: Catalytic hydrogenolysis of the Z-group.

Quantitative Comparison of Deprotection Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Room Temp, 1 atm H₂ | Very mild, clean byproducts (toluene, CO₂) | Incompatible with reducible groups (alkenes, alkynes, some sulfur compounds) |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Room Temp to Reflux | Avoids use of H₂ gas, good for scale-up | Can be slower than direct hydrogenation |

| Acidolysis | HBr in Acetic Acid | Room Temp | Effective when hydrogenolysis fails | Harsh conditions, can cleave other acid-labile groups |

| Lewis Acid Catalysis | AlCl₃ in HFIP | Room Temp | Mild, selective in the presence of some reducible groups[25] | Requires stoichiometric Lewis acid, HFIP is a specialty solvent |

Conclusion

The benzyloxycarbonyl group, in the context of this compound, is far more than a simple placeholder. It is a strategic tool that enables chemists to control reactivity, influence conformation, and facilitate purification. Its robust nature, coupled with the mild conditions for its removal via hydrogenolysis, has cemented its place in the repertoire of synthetic chemists. For professionals in drug development and materials science, a thorough understanding of the multifaceted roles of the Z-group is essential for the rational design and efficient synthesis of complex molecules built upon the versatile and biologically significant hydroxyproline scaffold. The continued application of this compound in the synthesis of novel peptides and peptidomimetics underscores the enduring legacy of the benzyloxycarbonyl group in modern organic chemistry.

References

-

Wikipedia. (n.d.). Hydroxyproline. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

World of Molecules. (n.d.). The Hydroxyproline Molecule. Retrieved from [Link]

-

Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry, 78, 929–958. [Link]

-

Li, Y., et al. (2019). Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation. The Journal of Physical Chemistry B, 123(36), 7754–7763. [Link]

-

University of Wisconsin–Madison. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability. Retrieved from [Link]

-

Reddy, K. R., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. [Link]

-

Springer. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

-

Ganguly, H., & Das, G. (2020). Conformational landscape of substituted prolines. Amino Acids, Peptides and Proteins, 45(1), 1-28. [Link]

-

PubMed. (2020). Conformational landscape of substituted prolines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

-

UPCommons. (n.d.). CONFORMATIONAL PROPERTIES OF CONSTRAINED PROLINE ANALOGUES AND THEIR APPLICATION IN NANOBIOLOGY. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]

-

Raines Lab. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Collagen Mimetic Peptides: Progress Towards Functional Applications. Retrieved from [Link]

-

ACS Publications. (n.d.). Hyperstable and Fibril-Forming Collagen-Mimetic Peptides in Shortest Triple Helices: Empowering the Capping by π-systems. Retrieved from [Link]

-

RSC Publishing. (2025). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Retrieved from [Link]

-

PubMed. (n.d.). a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Retrieved from [Link]

-

MDPI. (n.d.). Collagen Mimetic Peptides. Retrieved from [Link]

-

ACS Publications. (2023). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. This compound = 99.0 T 13504-85-3 [sigmaaldrich.com]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. The Hydroxyproline Molecule - [worldofmolecules.com]

- 5. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 10. proprep.com [proprep.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformational landscape of substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00176E [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. peptide.com [peptide.com]

- 20. benchchem.com [benchchem.com]

- 21. Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bif.wisc.edu [bif.wisc.edu]

- 23. This compound = 99.0 T 13504-85-3 [sigmaaldrich.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]